molecular formula C15H22F6N2O5 B2730590 1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid CAS No. 2460755-73-9

1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid

Cat. No. B2730590
CAS RN: 2460755-73-9
M. Wt: 424.34
InChI Key: PLDVZQDJLNSNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C15H22F6N2O5 and its molecular weight is 424.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Several studies have reported the synthesis and evaluation of compounds for their potent antibacterial properties. For instance, compounds with modifications on the piperazine ring have demonstrated significant in vitro and in vivo activities against a variety of bacterial strains. These modifications aim to enhance the compound's efficacy, reduce toxicity, and potentially overcome bacterial resistance mechanisms. Notably, some derivatives have shown superior activity compared to established antibiotics, indicating the potential for developing new therapeutic agents against resistant bacterial infections (Hirose et al., 1987), (Matsumoto & Minami, 1975).

Antifungal and Herbicidal Activity

Research has also extended into the antifungal and herbicidal potential of these compounds. Novel syntheses involving the core structure have yielded derivatives with significant in vitro and in vivo fungicidal activity against several plant fungi. The efficacy of these compounds suggests their potential as lead compounds for the development of new fungicides and herbicides. In particular, modifications to include furan/thiophene and piperazine elements have been explored, showing promising results against a broad spectrum of fungal pathogens (Wang et al., 2015).

Novel Synthetic Pathways

The development of novel synthetic pathways to create derivatives of the core compound has been a significant focus of research. These pathways involve the strategic incorporation of various functional groups and structural motifs to explore the biological activities of the resulting compounds. Innovations in synthetic chemistry have enabled the efficient synthesis of complex derivatives, offering new insights into structure-activity relationships and the potential for discovering new therapeutic agents (Thalji et al., 2013).

Antimicrobial Activities

The exploration of antimicrobial activities extends beyond traditional antibacterial and antifungal applications. Researchers have synthesized a variety of derivatives to evaluate their efficacy against a wide range of microbial pathogens. These studies aim to identify compounds with broad-spectrum antimicrobial activities that can serve as the basis for developing new antimicrobial agents (Jadhav et al., 2017).

properties

IUPAC Name

1-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.2C2HF3O2/c1-10-6-11(7-10,14-9-10)8-13-4-2-12-3-5-13;2*3-2(4,5)1(6)7/h12H,2-9H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDVZQDJLNSNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)CN3CCNCC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.